molecular formula C12H12N4OS B11712904 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone

1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone

Cat. No.: B11712904
M. Wt: 260.32 g/mol
InChI Key: QMUMRRUJSBHZSP-MKMNVTDBSA-N
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Description

1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone is a chemical compound with the molecular formula C12H12N4OS It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone typically involves the reaction of 1-acetyl-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides.

Scientific Research Applications

1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone.

    Thiosemicarbazide: Another precursor used in the synthesis.

    1-methylindole-3-carboxaldehyde: A similar compound with a methyl group instead of an acetyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

[(E)-(1-acetylindol-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C12H12N4OS/c1-8(17)16-7-9(6-14-15-12(13)18)10-4-2-3-5-11(10)16/h2-7H,1H3,(H3,13,15,18)/b14-6+

InChI Key

QMUMRRUJSBHZSP-MKMNVTDBSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=S)N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=S)N

Origin of Product

United States

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